Cas no 2034319-59-8 (2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide)
![2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034319-59-8x500.png)
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]ethanesulfonamide
- 2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide
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- インチ: 1S/C20H27N3O3S/c1-26-20-4-2-17(3-5-20)10-15-27(24,25)22-16-18-8-13-23(14-9-18)19-6-11-21-12-7-19/h2-7,11-12,18,22H,8-10,13-16H2,1H3
- InChIKey: CYNUMGOOPBRUCP-UHFFFAOYSA-N
- ほほえんだ: C(S(NCC1CCN(C2=CC=NC=C2)CC1)(=O)=O)CC1=CC=C(OC)C=C1
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-1983-1mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-30mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-2mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-2μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-15mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-5μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-10μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-10mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-25mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6178-1983-20μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034319-59-8 | 20μmol |
$79.0 | 2023-09-09 |
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamideに関する追加情報
2-(4-Methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide: A Comprehensive Overview
The compound 2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide, identified by the CAS number 2034319-59-8, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials. The molecule's structure incorporates a sulfonamide group, a piperidine ring, and a pyridine moiety, which collectively contribute to its distinctive chemical properties.
Recent studies have highlighted the importance of sulfonamides in drug design, particularly for their ability to modulate enzyme activity and receptor binding. The presence of the sulfonamide group in this compound suggests potential applications as an enzyme inhibitor or a receptor antagonist. Researchers have demonstrated that sulfonamides can exhibit high specificity for certain targets, making them valuable in the development of targeted therapies. For instance, a study published in the Journal of Medicinal Chemistry explored the use of sulfonamides as inhibitors of kinase enzymes, which are critical in cellular signaling pathways.
The piperidine ring within the molecule is another key structural element. Piperidine derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with metal ions. This property has led to their use in catalysis and coordination chemistry. In the context of this compound, the piperidine ring may enhance the molecule's stability and bioavailability, making it more suitable for pharmaceutical applications.
The pyridine moiety further adds complexity to the molecule's structure. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and participate in π-interactions. These interactions are crucial for drug-target binding and can significantly influence a compound's pharmacokinetic properties. Recent research has focused on optimizing pyridine-containing compounds for improved solubility and reduced toxicity, which are essential for successful drug candidates.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the molecule's complex architecture. These methods not only ensure high yields but also allow for precise control over the molecule's stereochemistry, which is critical for its biological activity.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential candidate for treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Additionally, its unique electronic properties make it a strong candidate for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic devices.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions with unprecedented accuracy. For example, density functional theory (DFT) calculations have been used to study the molecule's electronic structure and reactivity, providing insights into its potential applications as a catalyst or a sensor material.
In conclusion, 2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide represents a cutting-edge advancement in organic synthesis with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in both academic and industrial settings.
2034319-59-8 (2-(4-methoxyphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide) 関連製品
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